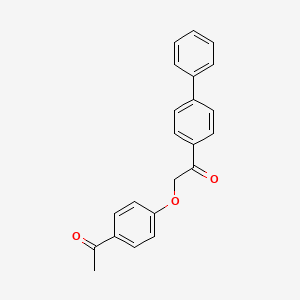
2-(4-acetylphenoxy)-1-(4-biphenylyl)ethanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(4-acetylphenoxy)-1-(4-biphenylyl)ethanone, also known as ABE, is a synthetic compound that has gained significant interest in the scientific community due to its potential applications in various fields, including medicinal chemistry, materials science, and organic synthesis. ABE is a ketone derivative that contains both an acetyl and biphenyl group, making it a versatile compound with unique properties.
作用機序
The mechanism of action of 2-(4-acetylphenoxy)-1-(4-biphenylyl)ethanone is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways in cells. 2-(4-acetylphenoxy)-1-(4-biphenylyl)ethanone has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators. 2-(4-acetylphenoxy)-1-(4-biphenylyl)ethanone has also been shown to inhibit the replication of HIV-1 and other viruses by interfering with viral entry and replication.
Biochemical and Physiological Effects:
2-(4-acetylphenoxy)-1-(4-biphenylyl)ethanone has been shown to have various biochemical and physiological effects on cells and organisms. In vitro studies have shown that 2-(4-acetylphenoxy)-1-(4-biphenylyl)ethanone can induce apoptosis, or programmed cell death, in cancer cells. 2-(4-acetylphenoxy)-1-(4-biphenylyl)ethanone has also been shown to reduce the production of inflammatory cytokines in cells, suggesting that it may have anti-inflammatory effects. In vivo studies have shown that 2-(4-acetylphenoxy)-1-(4-biphenylyl)ethanone can reduce tumor growth in animal models of cancer.
実験室実験の利点と制限
The advantages of using 2-(4-acetylphenoxy)-1-(4-biphenylyl)ethanone in lab experiments include its versatility as a building block for the synthesis of novel compounds and materials, as well as its potential applications in medicinal chemistry and materials science. However, the limitations of using 2-(4-acetylphenoxy)-1-(4-biphenylyl)ethanone include its low solubility in water and its potential toxicity at high concentrations.
将来の方向性
There are several future directions for research involving 2-(4-acetylphenoxy)-1-(4-biphenylyl)ethanone. In medicinal chemistry, 2-(4-acetylphenoxy)-1-(4-biphenylyl)ethanone could be further investigated as a potential anticancer agent or as a lead compound for the development of new drugs. In materials science, 2-(4-acetylphenoxy)-1-(4-biphenylyl)ethanone could be used as a building block for the synthesis of new materials with unique properties, such as light-emitting polymers or conductive materials. Additionally, the mechanism of action of 2-(4-acetylphenoxy)-1-(4-biphenylyl)ethanone could be further elucidated to better understand its potential therapeutic applications.
合成法
The synthesis of 2-(4-acetylphenoxy)-1-(4-biphenylyl)ethanone involves the reaction of 4-acetylphenol and 4-biphenylcarboxaldehyde in the presence of a base catalyst. The reaction proceeds through a condensation reaction, resulting in the formation of 2-(4-acetylphenoxy)-1-(4-biphenylyl)ethanone. The yield of the reaction can be optimized by controlling the reaction conditions, such as temperature, solvent, and catalyst concentration.
科学的研究の応用
2-(4-acetylphenoxy)-1-(4-biphenylyl)ethanone has been extensively studied for its potential applications in various scientific fields. In medicinal chemistry, 2-(4-acetylphenoxy)-1-(4-biphenylyl)ethanone has been shown to exhibit antitumor, anti-inflammatory, and antiviral activities. 2-(4-acetylphenoxy)-1-(4-biphenylyl)ethanone has also been investigated for its potential use as a fluorescent probe for the detection of metal ions. In materials science, 2-(4-acetylphenoxy)-1-(4-biphenylyl)ethanone has been used as a building block for the synthesis of novel polymers and materials with unique optical and electronic properties.
特性
IUPAC Name |
2-(4-acetylphenoxy)-1-(4-phenylphenyl)ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18O3/c1-16(23)17-11-13-21(14-12-17)25-15-22(24)20-9-7-19(8-10-20)18-5-3-2-4-6-18/h2-14H,15H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VZBYBYUYZSNDKU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)OCC(=O)C2=CC=C(C=C2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-(4-mesityl-5-thioxo-4,5-dihydro-1H-tetrazol-1-yl)-6,8-dioxabicyclo[3.2.1]octan-4-one thiosemicarbazone](/img/structure/B5820272.png)





![methyl 2-[(mesitylsulfonyl)amino]benzoate](/img/structure/B5820322.png)
![N'-[(3,4-dimethylbenzoyl)oxy]-2-(2-methoxyphenyl)ethanimidamide](/img/structure/B5820323.png)

![N'-({[3-(2-chlorophenyl)-5-methyl-4-isoxazolyl]carbonyl}oxy)-2-pyridinecarboximidamide](/img/structure/B5820335.png)
![3-[5-(2-methyl-3-furyl)-1,2,4-oxadiazol-3-yl]pyridine](/img/structure/B5820341.png)
![N-methyl-1,3-dioxo-2,3-dihydro-1H-benzo[de]isoquinoline-5-sulfonamide](/img/structure/B5820345.png)
![N'-[(1-benzyl-3-phenyl-1H-pyrazol-4-yl)methylene]-4,5-dimethyl-3-thiophenecarbohydrazide](/img/structure/B5820347.png)
![[1-(4-bromo-3-methylphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methanol](/img/structure/B5820350.png)